Cefdinir impurity C
Overview
Description
Cefdinir impurity C is one of the impurities of Cefdinir , which is an antibiotic used to treat pneumonia, otitis media, strep throat, and cellulitis . The molecular formula of Cefdinir is C14H13N5O5S2 .
Synthesis Analysis
The synthesis of Cefdinir and its impurities has been studied in various papers . A stability-indicating, precise reversed-phase liquid chromatographic method was developed for the determination of Cefdinir in its different dosage forms . The method can successfully separate the drug from degradation products formed under stress conditions .Chemical Reactions Analysis
The chemical reactions involving Cefdinir and its impurities have been analyzed in several studies . The retention times of Cefdinir and impurities detected in HPLC are shown in Table 4 .Physical And Chemical Properties Analysis
Cefdinir is a white to slightly brownish-yellow solid . It is slightly soluble in dilute hydrochloric acid and sparingly soluble in 0.1 M pH 7.0 phosphate buffer .Scientific Research Applications
Identification and Characterization
- Cefdinir impurities, including Impurity C, have been isolated and characterized using preparative HPLC and spectral data (NMR, IR, MS). This research contributes to the understanding of Cefdinir's chemical composition and assists in the quality control of the drug (Rao et al., 2007).
Impact on Drug Sterilization Processes
- Studies on gamma and electron beam sterilization of Cefdinir showed that while Cefdinir has acceptable radiation resistance, the nature of radiolytic related impurities, including Impurity C, indicates that the lactam ring is not highly susceptible to direct radiation attack (Singh et al., 2010).
Analytical Techniques for Impurity Identification
- Advanced analytical methods like LC-MS and two-dimensional chromatographic correlation spectroscopy have been employed for recognizing impurity peaks of Cefdinir, including Impurity C. These techniques are crucial for quality control of pharmaceuticals (Chen et al., 2012).
Quantitative Structure Retention Relationship (QSRR)
- QSRR models have been developed for cefdinir impurities, including Impurity C. These models help predict the chromatographic behavior of new impurities and evaluate the effectiveness of drug quality control methods (Wang et al., 2015).
Nanotechnology in Drug Delivery
- Research into Cefdinir nanosuspensions for improved oral bioavailability shows that manipulating drug and impurity properties at the nanoscale can enhance drug delivery and effectiveness (Sawant et al., 2016).
Mass Spectral Profiling for Impurities
- Mass spectral profiling techniques have been developed to differentiate β-lactams from ring-opened impurities, including those in Cefdinir. This is vital for precise pharmaceutical analysis (Wang et al., 2015).
Graphene Oxide in Drug Delivery
- Studies using nanographene oxide to enhance the dissolution rate and antibacterial activity of Cefdinir show how nanomaterials can be used to improve the effectiveness of drugs like Cefdinir (Bali et al., 2021).
Capillary Electrophoresis in Impurity Profiling
- Capillary electrophoresis is a key method in impurity profiling of drugs, including Cefdinir. This technique is essential for ensuring the purity and quality of pharmaceutical products (Shah et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O5S2/c1-4-2-24-11-7(10(20)18(11)8(4)12(21)22)16-9(19)6(17-23)5-3-25-13(14)15-5/h3,7,11,23H,2H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-6-/t7-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPXXFJEIVCXCL-ODXWQDPNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl cefdinir | |
CAS RN |
71091-93-5 | |
Record name | 3-Methyl cefdinir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071091935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHYL CEFDINIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9Y9M0S93M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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